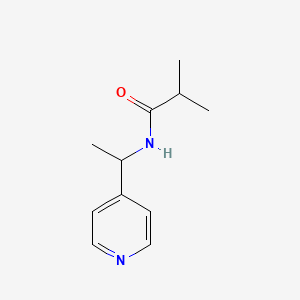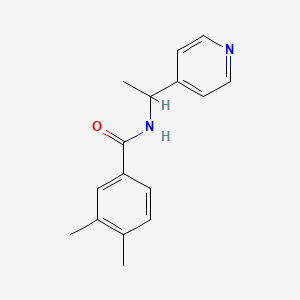![molecular formula C18H16N2O3S B7461230 Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MBCB and has a molecular formula of C20H18N2O3S. MBCB is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
作用机制
The mechanism of action of MBCB is not fully understood. However, it has been suggested that MBCB may exert its biological activities through the inhibition of certain enzymes or proteins. For example, MBCB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to an increase in acetylcholine levels, which can have beneficial effects in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
MBCB has been shown to have various biochemical and physiological effects. For example, MBCB has been reported to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. MBCB has also been shown to inhibit the growth of certain bacteria and fungi, which may be useful in the development of new antimicrobial agents. In addition, MBCB has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory disorders such as rheumatoid arthritis.
实验室实验的优点和局限性
MBCB has several advantages for lab experiments. Firstly, MBCB is relatively easy to synthesize using simple reaction conditions and readily available starting materials. Secondly, MBCB is soluble in organic solvents, which makes it easy to handle and use in various assays. However, there are also some limitations associated with the use of MBCB in lab experiments. For example, MBCB has limited solubility in aqueous solutions, which may limit its use in certain assays. In addition, MBCB may have low bioavailability and poor pharmacokinetic properties, which may limit its use in vivo.
未来方向
There are several future directions for the study of MBCB. Firstly, further research is needed to fully understand the mechanism of action of MBCB and its biological targets. Secondly, MBCB derivatives with improved pharmacokinetic properties and higher potency could be developed for use as anticancer, antimicrobial, and anti-inflammatory agents. Thirdly, the use of MBCB as a fluorescent probe for the detection of proteins and enzymes could be further explored. Finally, the potential use of MBCB as a dye for OLEDs could be investigated in more detail.
Conclusion
In conclusion, MBCB is a chemical compound that has potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The synthesis of MBCB is relatively simple, and it has been shown to have various biological activities such as anticancer, antimicrobial, and anti-inflammatory activities. However, further research is needed to fully understand the mechanism of action of MBCB and its potential applications in these fields.
合成方法
The synthesis of MBCB involves the reaction of 2-(1,3-benzothiazol-2-yl)ethylamine with methyl 4-aminobenzoate in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature under stirring conditions. The resulting product is then purified by column chromatography using a suitable eluent.
科学研究应用
MBCB has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MBCB has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. In biochemistry, MBCB has been used as a fluorescent probe for the detection of proteins and enzymes. In materials science, MBCB has been investigated for its potential use as a dye for organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-23-18(22)13-8-6-12(7-9-13)17(21)19-11-10-16-20-14-4-2-3-5-15(14)24-16/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDETWILOYQNBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)



![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)
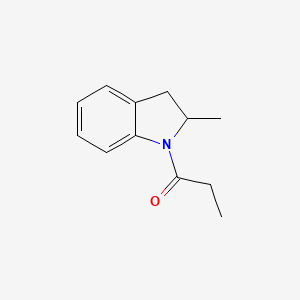
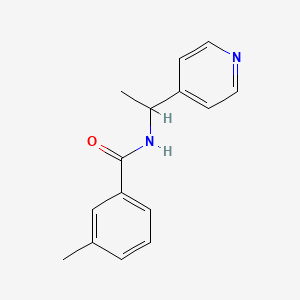

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
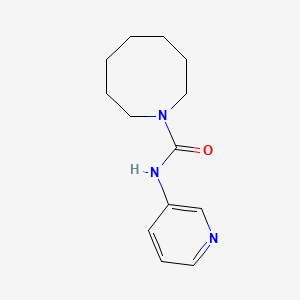
![N-[3-(cyclopropylmethoxy)propyl]-3-ethyl-4-oxophthalazine-1-carboxamide](/img/structure/B7461231.png)
